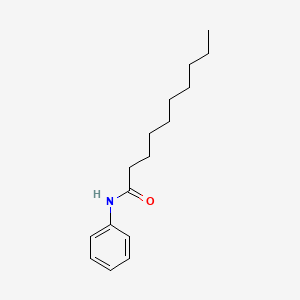

N-Phenyldecanamide

描述

Structure

3D Structure

属性

CAS 编号 |

15473-32-2 |

|---|---|

分子式 |

C16H25NO |

分子量 |

247.38 g/mol |

IUPAC 名称 |

N-phenyldecanamide |

InChI |

InChI=1S/C16H25NO/c1-2-3-4-5-6-7-11-14-16(18)17-15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3,(H,17,18) |

InChI 键 |

FGFCGFFGAXRCJG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1 |

规范 SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1 |

外观 |

Solid powder |

其他CAS编号 |

15473-32-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Decanamide, N-phenyl-; Capric acid anilide; Decanilide; N-Phenyldecanamide. |

产品来源 |

United States |

Synthetic Strategies for N Phenyldecanamide and Its Analogues

Direct Amide Coupling Methodologies

Direct amide coupling involves the formation of the amide bond by reacting a carboxylic acid or its activated form directly with an amine. This is a fundamental approach in amide synthesis, with variations based on the activation method employed.

Acyl Chloride-Amine Condensation Pathways

The reaction between acyl chlorides and amines is a widely used method for amide synthesis, including the formation of N-substituted amides like N-phenyldecanamide savemyexams.comchemguide.co.uklibretexts.orgfishersci.co.uk. This condensation typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride chemguide.co.ukchemguide.co.uk. The reaction proceeds via an addition-elimination mechanism, where the amine adds across the C=O bond, followed by the elimination of a chloride ion and a proton to form the amide and a molecule of HCl savemyexams.comchemguide.co.ukchemguide.co.uk.

For the synthesis of this compound, decanoyl chloride would react with aniline (B41778). This reaction is often rapid and can be conducted in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the HCl byproduct fishersci.co.uknih.gov. The use of a base is important as aniline is a less reactive amine, and the HCl formed can react with the aniline starting material, reducing the yield of the desired amide researchgate.net. In some cases, the acyl chloride can be generated in situ from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride before the addition of the amine fishersci.co.ukreddit.com. A general procedure for the synthesis of N-phenyl amides using acyl chlorides involves adding triethylamine (B128534) and the acyl chloride to a solution of aniline in an anhydrous solvent like dichloromethane (B109758) at a reduced temperature (e.g., 0 °C), followed by warming to room temperature and stirring nih.gov.

Coupling Reagent-Mediated Amidation Protocols

Coupling reagents facilitate amide bond formation by activating the carboxylic acid component towards nucleophilic attack by the amine. This approach avoids the handling of often reactive acyl chlorides and is widely used, particularly in peptide synthesis. Various coupling reagents have been developed, each with specific advantages and applications fishersci.co.uknih.gov.

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) fishersci.co.uknih.gov. These reagents react with the carboxylic acid to form an activated intermediate (O-acylisourea) that is susceptible to attack by the amine fishersci.co.uk. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often used in conjunction with carbodiimides to improve reaction efficiency, reduce racemization (in the case of chiral acids), and enhance reactivity, especially with less nucleophilic amines like aniline researchgate.netnih.gov. For instance, a protocol using EDC and DMAP with a catalytic amount of HOBt has been reported for the amidation of aniline derivatives with carboxylic acids nih.govnih.gov.

Other effective coupling reagents include phosphonium (B103445) and aminium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) reddit.comnih.gov. These reagents are known for their efficiency and can be effective even with less reactive amines reddit.comnih.gov. Boronic acids have also emerged as catalysts or reagents for direct amidation of carboxylic acids with amines, including anilines organic-chemistry.orgnsf.govacs.org. Niobium(V) oxide (Nb₂O₅) has been identified as an effective heterogeneous Lewis acid catalyst for the direct amidation of fatty acids, such as n-dodecanoic acid, with less reactive amines like aniline researchgate.netacs.orgresearchgate.net. This catalytic method is applicable to a range of carboxylic acids and amines and the catalyst can be reused researchgate.netacs.org.

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the resulting amide. Factors such as the reactivity of the amine and carboxylic acid, steric hindrance, and the presence of other functional groups must be considered.

Ketene (B1206846) Trapping and Related Cycloaddition Approaches

Ketenes are highly reactive intermediates that can be utilized in amide synthesis through reactions with amines. These approaches often involve the in-situ generation of the ketene followed by immediate trapping with the amine nucleophile.

In-Situ Ketene Generation and Amine Addition

Ketenes can be generated through various methods, including the Wolff rearrangement of α-diazocarbonyl compounds, thermolysis of alkoxyalkynes, or dehydrohalogenation of acyl halides cardiff.ac.ukwikipedia.orgwikipedia.org. Once generated, these transient species readily react with amines to form amides wikipedia.orgwikipedia.orgrhhz.netacs.org.

The Wolff rearrangement, typically initiated by thermolysis, photolysis, or metal catalysis, converts α-diazocarbonyl compounds into ketenes with the extrusion of nitrogen gas wikipedia.orgwikipedia.org. The resulting ketene intermediate can then be trapped by a weak acid nucleophile, such as an amine, to yield the corresponding amide wikipedia.org. This approach has been used in the synthesis of various amides cardiff.ac.ukrhhz.netcdnsciencepub.comnih.gov.

Another method involves the thermolysis of alkoxyalkynes under flow conditions, which generates ketenes that can be subsequently trapped with amines to produce amides researchgate.net. Ruthenium-catalyzed oxidative amidation of terminal alkynes has also been shown to proceed via the formation of ruthenium-ketene intermediates, which are then captured by amines cdmf.org.br.

The reaction of ketenes with amines is a nucleophilic addition process acs.org. The amine attacks the electrophilic carbon atom of the ketene, leading to the formation of an enolate intermediate that quickly protonates to form the amide acs.org. The kinetics of this reaction can be influenced by the nature of the ketene and the amine acs.org.

Flow Chemistry Applications in Ketene-Mediated Syntheses

Flow chemistry offers significant advantages for handling reactive intermediates like ketenes due to precise control over reaction parameters such as temperature, residence time, and mixing cardiff.ac.ukresearchgate.net. This enables the safe and efficient in-situ generation and trapping of ketenes in a continuous process cardiff.ac.ukresearchgate.net.

The thermolysis of alkoxyalkynes for ketene generation and subsequent amine trapping has been successfully implemented in flow systems researchgate.net. Studies have shown that high conversions can be achieved with short reaction times under controlled temperature and flow rate conditions researchgate.net. Inline monitoring techniques, such as IR spectroscopy, can be used to monitor the conversion of precursors to ketenes in real-time in flow reactors researchgate.net.

Photochemical Wolff rearrangement in continuous flow reactors has also been explored for generating ketenes, which are then reacted with amines to synthesize α-substituted amides rhhz.net. This method allows for rapid conversion of the α-diazo ketone precursor to the ketene intermediate rhhz.net.

Flow chemistry setups have also been utilized for the generation of acyl ketenes from precursors like diazodimedone (B167334) and their subsequent trapping with nucleophiles, including amines, to form β-ketoamides acs.org. These continuous flow processes can be scaled up, demonstrating the potential for the efficient synthesis of amides via ketene intermediates acs.org.

The use of flow chemistry in ketene-mediated amide synthesis provides a powerful tool for accessing compounds that might be challenging to synthesize using traditional batch methods, offering improved safety and control when dealing with highly reactive species.

Catalytic Reaction Pathways in this compound Synthesis

Catalytic methods for amide synthesis aim to improve efficiency, reduce waste, and allow for milder reaction conditions compared to stoichiometric approaches. Various catalysts have been investigated for the direct amidation of carboxylic acids with amines or for facilitating reactions involving activated intermediates.

Lewis acid catalysts, such as Nb₂O₅, have demonstrated effectiveness in the direct condensation of fatty acids with anilines researchgate.netacs.orgresearchgate.net. These catalysts activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine acs.org. Nb₂O₅ has been shown to be a reusable and water-tolerant catalyst for this transformation acs.orgresearchgate.net.

Boronic acids represent another class of catalysts used for direct amidation organic-chemistry.orgnsf.gov. They are believed to facilitate the reaction through the formation of acylborate intermediates organic-chemistry.org.

Transition metal catalysts, including those based on ruthenium and palladium, have also been employed in amide synthesis cdmf.org.brrsc.orgresearchgate.net. Ruthenium catalysts have been shown to catalyze the oxidative amidation of alkynes with amines, proceeding through ketene intermediates cdmf.org.br. Palladium catalysts have been utilized in Buchwald-Hartwig cross-coupling type reactions for amide formation, including the reaction of phenyl esters with anilines to produce N-phenylamides rsc.org.

Enzymatic catalysis, particularly using lipases, has also been explored for amide bond formation from carboxylic acids and amines diva-portal.org. While often conducted under mild conditions, the applicability to specific substrates like decanoic acid and aniline for this compound synthesis would depend on enzyme specificity.

These catalytic approaches offer diverse strategies for the synthesis of this compound and its analogues, providing alternatives to traditional methods and enabling more sustainable and efficient processes.

Organometallic Catalysis (e.g., Nickel-Catalyzed Reactions)

Organometallic catalysis, particularly employing nickel complexes, has emerged as a powerful tool for various bond-forming reactions, including those relevant to amide synthesis. Nickel catalysis has been explored for transformations such as C-O and N-N coupling. princeton.edunih.gov In the context of amide synthesis, nickel-catalyzed dehydrogenative coupling of aldehydes and amines has been reported as a method for constructing aryl amides. rsc.org Organonickel compounds are involved as intermediates in various catalytic processes. wikipedia.org While specific nickel-catalyzed routes solely for this compound are not extensively detailed in the provided information, these general methods highlight the potential of organonickel catalysis in accessing N-phenyl amide structures through diverse coupling strategies.

Base-Catalyzed Amidation Schemes

Base catalysis plays a significant role in numerous amidation protocols. One reported base-catalyzed strategy for the synthesis of aryl amides involves the reaction of aryl azides with aldehydes. rsc.orgrsc.orgresearchgate.net This approach proceeds via the formation of triazoline intermediates, which undergo rearrangement to yield aryl amides. rsc.orgrsc.org This method is noted to be efficient for the synthesis of aryl amides under mild conditions and does not require nucleophilic anilines. rsc.orgrsc.org Another base-catalyzed transformation relevant to amide synthesis is the conversion of nitriles to amides, often employing reagents like hydrogen peroxide under basic conditions. acs.org Furthermore, base-promoted hydrolysis of amides can occur, although this typically requires harsh conditions. libretexts.orgchemistrysteps.com The selection of a specific base and reaction conditions is crucial in base-catalyzed amidation schemes to favor amide formation over competing reactions.

Derivatization of this compound and Related N-Phenyl Amides

The derivatization of this compound and related N-phenyl amides allows for the introduction of various functional groups, expanding their structural diversity and potential applications. Functionalization can occur at different positions within the amide structure, including the alkyl chain and the phenyl ring.

Derivatization of this compound and Related N-Phenyl Amides

Synthesis of Hydroxylated this compound Analogues

The synthesis of hydroxylated amide analogues involves the introduction of hydroxyl groups onto the amide scaffold. One approach to access α-oxygen-functionalized amides, which include α-hydroxy amides, is through a redox-neutral umpolung procedure. acs.org This method allows for the reaction of amide intermediates with oxygen-based nucleophiles, such as phenolates and carboxylates, to form functionalized products. acs.org While not specifically demonstrated for this compound, this methodology could potentially be applied to synthesize hydroxylated analogues by employing suitable oxygen nucleophiles and reaction conditions.

Mannich-type Reactions for N-Phenylacetamide Derivatives

Mannich-type reactions are valuable for the formation of new carbon-carbon bonds, typically involving an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone. While specific details on Mannich-type reactions applied directly to N-phenylacetamide derivatives were not prominently found in the search results, the general principles of Mannich chemistry could potentially be explored for the functionalization of N-phenylacetamides at the alpha-carbon to the carbonyl group, provided suitable reaction conditions and substrates are employed.

Functionalization of Phenyl and Alkyl Moieties in Amide Synthesis

Functionalization of the phenyl and alkyl moieties of N-phenyl amides can be achieved through various strategies targeting C-H bond activation or the introduction of functional groups onto the existing carbon framework. Methods for the functionalization at the alpha position of amides have been developed, allowing for the introduction of various heteroatoms. acs.orgacs.org Additionally, C-H functionalization strategies, including those applied to arylamine amides, can be used to introduce functional groups onto the phenyl ring. rsc.org Reductive functionalization of amides provides another avenue for modification, enabling transformations such as the replacement of the amide carbonyl with other functional groups or the introduction of alkyl or aryl substituents. researchgate.netfrontiersin.org These diverse functionalization methods provide synthetic chemists with tools to modify the structural properties of N-phenyl amides.

Advanced Analytical Methodologies for N Phenyldecanamide Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of N-Phenyldecanamide, allowing researchers to probe its atomic and molecular properties through the interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. researchgate.net For this compound, ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. ukm.my

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl group, the amide (N-H) proton, and the various protons along the decanoyl chain. Aromatic protons on the phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm). The amide proton signal is often broad and its chemical shift is dependent on factors like solvent and concentration, but generally appears between δ 7.5 and 8.5 ppm. msu.edu The protons of the long alkyl chain will appear in the upfield region of the spectrum. The protons alpha to the carbonyl group (CH₂) are deshielded and appear around δ 2.2-2.4 ppm, while the terminal methyl (CH₃) group protons appear at approximately δ 0.9 ppm. The remaining methylene (B1212753) groups of the decanoyl chain would produce overlapping signals between δ 1.2 and 1.6 ppm. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho, meta, para) | 7.0 - 7.6 | Multiplet (m) |

| Amide (N-H) | 7.5 - 8.5 | Broad Singlet (br s) |

| Methylene (α to C=O) | 2.2 - 2.4 | Triplet (t) |

| Methylene (β to C=O) | ~1.6 | Multiplet (m) |

| Other Methylene groups | 1.2 - 1.4 | Multiplet (m) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. msu.edukhanacademy.org The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its secondary amide structure.

Key diagnostic peaks include a sharp N-H stretching vibration typically found around 3300 cm⁻¹. libretexts.org A strong absorption band corresponding to the C=O (Amide I band) stretching vibration is expected in the region of 1650-1680 cm⁻¹. masterorganicchemistry.com The N-H bending vibration (Amide II band) usually appears around 1550 cm⁻¹. copbela.org Furthermore, C-H stretching vibrations from the alkyl chain will be observed just below 3000 cm⁻¹, while C-H stretches from the aromatic ring will appear slightly above 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | ~3300 | Medium-Strong, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |

| N-H (Amide II) | Bend | ~1550 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. creative-proteomics.com

For this compound (C₁₆H₂₅NO), the molecular weight is approximately 247.38 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 247. The fragmentation of this compound is expected to follow characteristic pathways for amides. A common fragmentation is the alpha-cleavage adjacent to the nitrogen atom or the carbonyl group. Another significant fragmentation pathway for amides containing a sufficiently long alkyl chain is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the cleavage of the beta-carbon bond and the elimination of a neutral alkene. creative-proteomics.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 247 | [C₁₆H₂₅NO]⁺ | Molecular Ion (M⁺) |

| 148 | [C₉H₁₀NO]⁺ | Cleavage of the C-C bond alpha to the carbonyl |

| 120 | [C₇H₆NO]⁺ | McLafferty rearrangement product ion |

| 93 | [C₆H₇N]⁺ | Aniline (B41778) cation from cleavage of the amide bond |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a moderately nonpolar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. lmaleidykla.lt The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. lmaleidykla.ltsielc.com An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be used to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light, typically around 254 nm. researchgate.net This method allows for the determination of the purity of this compound by separating it from any impurities or starting materials and enables accurate quantification by comparing its peak area to that of a known standard.

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV Absorbance at ~254 nm |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a definitive tool for identifying and quantifying volatile and semi-volatile compounds. youtube.com this compound is sufficiently volatile to be analyzed by GC, often without the need for chemical derivatization. semanticscholar.org

In a GC-MS system, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. hpst.cz The column, typically coated with a nonpolar stationary phase like 5% phenyl polysiloxane, separates compounds based on their boiling points and interactions with the phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that confirms the compound's identity, which can be compared against spectral libraries. mdpi.comnih.gov This technique is highly sensitive and specific, making it suitable for trace-level analysis.

Table 5: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Gas Chromatograph (GC) | |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 300 °C) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40 - 500 |

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) stands as a powerful analytical technique for the separation, detection, and identification of chemical compounds in complex mixtures. In the context of this compound research, LC-HRMS would offer exceptional selectivity and sensitivity.

The process begins with the introduction of a sample into a liquid chromatograph. The this compound would be separated from other components in the sample matrix as it passes through a chromatographic column. The choice of column and the composition of the mobile phase are critical parameters that would be optimized to achieve efficient separation.

Following chromatographic separation, the analyte is introduced into the high-resolution mass spectrometer. Here, molecules are ionized and separated based on their mass-to-charge ratio (m/z). High-resolution instruments provide highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. This capability allows for the confident identification of this compound and its potential metabolites or degradation products, even at trace levels.

Method Validation and Performance Characteristics in Research

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. Method validation ensures that the analytical procedure consistently produces accurate and precise results. The validation of an LC-HRMS method for this compound would involve assessing several key performance characteristics as stipulated by international guidelines.

Linearity, Accuracy, and Precision Studies

Linearity: Linearity studies are performed to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. To establish linearity for this compound analysis, a series of calibration standards at different concentrations would be prepared and analyzed. The resulting data would be plotted to generate a calibration curve, and a linear regression analysis would be performed. A high correlation coefficient (typically R² > 0.99) would indicate a strong linear relationship.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. In the context of this compound analysis, accuracy would be determined by analyzing samples with known concentrations (quality control samples) and comparing the measured concentrations to the nominal values. The accuracy is typically expressed as the percentage of recovery.

Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision studies for this compound would include repeatability (intra-day precision) and intermediate precision (inter-day precision) to assess the method's variability over short and longer periods.

Due to the absence of specific published data for this compound, a representative data table for these parameters cannot be provided.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It signifies the threshold at which the analytical instrument can distinguish a signal from the background noise.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is the practical lower limit for quantitative measurements in routine analysis.

Several methods can be used to determine the LOD and LOQ, including the signal-to-noise ratio approach (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. For this compound, the determination of these limits would be essential for analyzing samples where the compound is present at very low concentrations.

As no specific experimental data for this compound is available, a data table illustrating typical LOD and LOQ values cannot be generated.

In Silico Investigations of N Phenyldecanamide: Molecular Modeling and Dynamics

Conformational Analysis and Energy Minimization

Conformational analysis explores the various spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. Energy minimization is a computational technique used to find the lowest energy conformation(s) of a molecule, representing the most stable spatial arrangements. plos.orgnih.gov For a flexible molecule like N-Phenyldecanamide, which contains rotatable bonds in its decyl chain and around the amide linkage, understanding its preferred conformations is crucial for predicting its behavior and interactions.

In silico conformational analysis typically involves generating a diverse set of possible conformations and then optimizing their geometries using force fields or quantum chemical methods to reach local energy minima. plos.orgnih.govnih.gov The energy minimization process aims to relieve steric clashes and optimize bond lengths and angles, resulting in stable conformers. plos.orgnih.gov Methods like the steepest descent or conjugate gradient can be employed for energy minimization. nih.gov The relative energies of these minimized conformers provide information about their populations at a given temperature. youtube.com

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling, particularly through molecular docking, is a widely used in silico technique to predict how a small molecule (ligand), such as this compound, might bind to a larger biological molecule (receptor), typically a protein. sci-hub.seamdhs.orgjscimedcentral.comnih.gov This method aims to predict the preferred binding pose (orientation and conformation) of the ligand within the receptor's binding site and estimate the binding affinity. sci-hub.seamdhs.orgnih.gov

Molecular Docking Simulations for Binding Site Prediction

Molecular docking simulations involve placing the ligand in the vicinity of the receptor's binding site and exploring possible binding poses. sci-hub.seamdhs.org Algorithms search through various translational and rotational orientations of the ligand, as well as its internal flexibility (conformational changes), to find the energetically favorable binding modes. sci-hub.sejscimedcentral.comnih.gov Scoring functions are then used to evaluate the quality of each pose and estimate the binding energy or affinity. sci-hub.seamdhs.orgjscimedcentral.comnih.gov

Identifying the active site or binding region on the receptor is a fundamental step in molecular docking. nih.gov This can be done through various computational tools that analyze the receptor's surface for potential cavities or pockets where a ligand could bind. nih.gov The accuracy of docking simulations depends on the search algorithm's ability to sample relevant conformations and the scoring function's ability to accurately rank these poses. sci-hub.sejscimedcentral.com

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Intermolecular interactions play a critical role in stabilizing the ligand-receptor complex. Hydrogen bonds and hydrophobic interactions are two major types of non-covalent forces that contribute significantly to binding affinity and specificity. nih.govnih.govchemrxiv.orgresearchgate.net

Hydrogen bonds form between a hydrogen bond donor (e.g., N-H or O-H groups) and a hydrogen bond acceptor (e.g., oxygen or nitrogen atoms). nih.govresearchgate.net The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The phenyl ring and the decyl chain can participate in hydrophobic interactions. Hydrophobic interactions arise from the tendency of nonpolar molecules or regions to associate with each other in an aqueous environment, minimizing contact with water molecules. nih.govresearchgate.net These interactions are particularly important in the nonpolar or lipophilic regions of the binding site. nih.govresearchgate.net

Molecular docking software typically analyzes and reports the hydrogen bonds and hydrophobic contacts formed between the ligand and the amino acid residues in the receptor's binding site. researchgate.netharbinengineeringjournal.com Analyzing the pattern and strength of these interactions in different binding poses helps in understanding the key residues involved in binding and the potential stability of the complex. nih.govresearchgate.net

T-Stacking and Other Aromatic Interactions

Aromatic interactions, including pi-pi stacking (such as face-to-face or T-shaped configurations) and cation-pi interactions, are important non-covalent forces that can occur when aromatic rings are present in both the ligand and the receptor. nih.govwikipedia.orgelifesciences.orgresearchgate.net this compound contains a phenyl ring, which can participate in these types of interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or other pi systems in the receptor. nih.govwikipedia.orgelifesciences.org

Pi-pi stacking involves the interaction between the pi electron clouds of aromatic rings. nih.govwikipedia.org T-shaped pi-pi interactions occur when the edge of one aromatic ring interacts with the face of another. researchgate.net Cation-pi interactions involve the favorable interaction between a cation and the electron-rich pi system of an aromatic ring. wikipedia.orgelifesciences.org

While some docking programs implicitly account for aromatic interactions through general van der Waals and electrostatic potentials, more sophisticated methods and scoring functions may explicitly consider these interactions to improve the accuracy of binding pose prediction and affinity estimation, particularly in cases where aromatic contacts are significant for binding. nih.gov Analyzing T-stacking and other aromatic interactions provides further details about the binding mode and the forces stabilizing the ligand-receptor complex. nih.govresearchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to study the stability of the predicted binding pose, investigate conformational changes in both the ligand and the receptor upon binding, and estimate binding free energies. researchgate.netnih.govdovepress.comunipd.it Unlike static docking methods, MD simulations account for the flexibility of the molecules and the influence of the surrounding environment (e.g., solvent and ions). researchgate.netjscimedcentral.comdovepress.com

MD simulations involve solving Newton's equations of motion for all atoms in the system over a period of time, typically ranging from nanoseconds to microseconds or even longer. researchgate.net This generates a trajectory that describes the time evolution of the system's configuration. researchgate.netdovepress.com Analysis of the MD trajectory can provide information on the root mean square deviation (RMSD) of the ligand and receptor (indicating stability), the fluctuations of specific residues (root mean square fluctuation, RMSF), the persistence of hydrogen bonds and other interactions, and conformational transitions. dovepress.comunipd.itfrontiersin.org

MD simulations can help validate docking results by assessing the stability of the docked pose in a dynamic environment. nih.govnanobioletters.com Unstable poses may deviate significantly from the initial docked structure during the simulation. nih.gov Furthermore, MD simulations can be used to calculate binding free energies using methods like MM-PBSA or MM-GBSA, which provide a more rigorous estimation of binding affinity compared to docking scores. researchgate.netdovepress.comfrontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and properties of molecules compared to classical force field methods used in standard molecular mechanics and dynamics simulations. helsinki.fipeerj.comtennessee.edu These calculations can be used to obtain detailed information about the electronic distribution, molecular orbitals, charge distribution, and reaction energies of this compound. peerj.comtennessee.edunih.gov

Methods such as Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory, Coupled Cluster) are commonly employed in quantum chemical calculations. helsinki.fipeerj.comnih.gov These methods can be computationally more expensive than classical methods, especially for large molecular systems. peerj.comtennessee.edu

For this compound, quantum chemical calculations can be used to:

Optimize its molecular geometry and calculate accurate bond lengths and angles. nih.govuni-greifswald.de

Determine its electronic properties, such as partial charges on atoms, dipole moment, and frontier molecular orbitals (HOMO and LUMO). nanobioletters.comnih.gov

Investigate the energy barrier for rotation around single bonds to complement conformational analysis.

Calculate interaction energies with other molecules or functional groups at a higher level of accuracy, which can be used to refine force fields or validate classical simulation results.

While full quantum mechanical calculations on large ligand-receptor complexes are often computationally prohibitive, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to treat the most critical region (e.g., the binding site) with a quantum mechanical method and the rest of the system with a less computationally demanding molecular mechanics approach. peerj.com

Compound Information

| Compound Name | PubChem CID |

| This compound | 3033545 |

Interactive Data Table Example (Illustrative - Actual data would depend on specific research findings):

| Simulation Type | Parameter Measured | Value | Unit |

| Molecular Docking | Binding Affinity | -7.5 | kcal/mol |

| Molecular Dynamics (MD) | RMSD (Ligand) | 1.5 | Å |

| MD | Number of Hydrogen Bonds | 3 | - |

| Quantum Chemistry | HOMO-LUMO Gap | 5.2 | eV |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and materials. warwick.ac.uksbfisica.org.br It offers a balance of computational cost and accuracy, making it suitable for systems of varying sizes. warwick.ac.ukarxiv.org DFT calculations aim to determine the ground state energy and electron density of a system by focusing on the electron density rather than the complex many-electron wavefunction. warwick.ac.ukststephens.net.injussieu.fr

For this compound and related amide structures, DFT can be applied to study various properties. These include molecular geometry optimization, electronic structure analysis (such as HOMO-LUMO energy gaps), vibrational frequencies, and spectroscopic parameters. ajol.info DFT calculations, often employing specific basis sets like B3LYP/6-311G(d), can provide theoretical data that can be compared with experimental observations, such as those obtained from techniques like FT-IR, 1H-NMR, and 13C-NMR spectroscopy, and X-ray diffraction. ajol.info

Studies on related amide compounds have utilized DFT to understand crystal packing structures and intermolecular interactions like hydrogen bonds, which are crucial for solid-state properties. ajol.info Hirshfeld surface analysis, often used in conjunction with DFT, helps visualize and quantify these intermolecular contacts, such as H...H, H...O/O...H, and C...H/H...C interactions. ajol.info

DFT is also a powerful tool in predicting the site of metabolism for drug compounds by analyzing their interactions with enzymes like cytochrome P450. nih.gov While this application focuses on drug metabolism, the underlying principles of using DFT to study molecular interactions and transformations are relevant to understanding how this compound might behave in biological or chemical systems.

Ab Initio Methods

Ab initio methods are a class of computational chemistry techniques that derive from first principles, using only fundamental physical constants and the number and positions of electrons and nuclei as input, without relying on empirical parameters. wikipedia.orgenergy.gov These methods aim to solve the electronic Schrödinger equation to accurately predict various chemical properties. wikipedia.org While generally more computationally expensive than DFT, ab initio methods can provide highly accurate results, especially for smaller systems or for benchmarking other computational approaches. ststephens.net.inwikipedia.org

The simplest ab initio method is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant and considers the average effect of electron-electron repulsion. ststephens.net.inwikipedia.orgru.nl More advanced ab initio methods, known as post-Hartree-Fock methods, incorporate electron correlation more explicitly to improve accuracy. ststephens.net.in Examples include Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI). ststephens.net.in

For this compound, ab initio calculations could be employed to obtain highly accurate descriptions of its electronic structure, molecular geometry, and energetic properties. These calculations can be particularly valuable for understanding the nuances of bonding and electronic distribution within the molecule. While specific ab initio studies solely focused on this compound were not prominently found, research on related N-heterocycles and amides demonstrates the applicability of these methods for studying intermolecular interactions and potential energy surfaces. nih.gov The choice of basis set is crucial in ab initio calculations, with various options available to balance accuracy and computational cost. ststephens.net.in

Computational Predictions of Structure-Activity Relationships (SAR)

Computational approaches to Structure-Activity Relationship (SAR) prediction aim to establish relationships between the structural features of chemical compounds and their biological or chemical activities. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling, a subset of SAR, uses mathematical models to correlate molecular descriptors with activity data, enabling the prediction of activity for new compounds. mdpi.comnih.gov

Computational SAR predictions for this compound would involve calculating various molecular descriptors that capture its structural, electronic, and physicochemical properties. These descriptors could include parameters like molecular weight, lipophilicity (e.g., XLogP3), and topological indices. nih.govnih.gov By building models based on a dataset of structurally related compounds with known activities, it might be possible to predict the potential activities of this compound.

Methods for computational SAR include multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN). nih.gov These models can be used for tasks such as predicting inhibitory concentrations (e.g., IC50 values) or classifying compounds as active or inactive. nih.govresearchgate.net The quality and predictive ability of SAR models are typically assessed using metrics like R-squared values and cross-validation. nih.gov

Protein-Protein Interaction (PPI) Mapping in Biological Systems

Protein-Protein Interactions (PPIs) are fundamental to virtually all biological processes, and understanding them is crucial for deciphering cellular function and disease mechanisms. ebi.ac.uk Computational methods for mapping and predicting PPIs have become increasingly important, complementing experimental techniques. researchgate.net

Computational PPI mapping involves identifying and characterizing the physical contacts and functional associations between proteins within a cell or system. ebi.ac.uk This can range from predicting whether two proteins are likely to interact to identifying the specific residues involved in the interaction interface. elifesciences.org

While this compound is a small molecule and not a protein, computational approaches related to PPIs can be relevant in the context of understanding how small molecules might modulate or interfere with protein interactions. cam.ac.uk Small molecules can target PPIs, either by disrupting existing interactions or by stabilizing transient ones. cam.ac.uknih.gov

Computational methods used in the study of small molecule modulation of PPIs include molecular docking, molecular dynamics simulations, and virtual screening. These techniques can help predict how a small molecule like this compound might bind to a protein surface or an interaction interface, potentially affecting the protein's ability to interact with other proteins. nih.gov

Furthermore, computational approaches are used to build and analyze protein interaction networks, which provide a systems-level view of cellular processes. ebi.ac.ukcytoscape.org Analyzing these networks can help identify key proteins or pathways that might be influenced by a small molecule compound. plos.org While direct computational studies mapping this compound's interaction with specific protein targets or its effect on PPI networks were not found, the broader field of computational PPI analysis provides a framework for investigating such interactions.

Computational methods for PPI prediction and analysis continue to evolve, incorporating techniques like machine learning and artificial intelligence to improve accuracy and efficiency. researchgate.netembopress.org These advancements hold promise for a more comprehensive understanding of how small molecules like this compound might exert their biological effects through interactions with protein networks.

Investigation of N Phenyldecanamide S Biological Activity and Cellular Mechanisms

Modulation of Specific Receptor Systems

Investigations into the biological activity of N-Phenyldecanamide have revealed its capacity to modulate the function of specific receptor systems and associated signaling pathways. These interactions contribute to the observed cellular effects of the compound.

LuxR-Regulated Quorum Sensing (QS) Antagonism

Quorum sensing (QS) is a bacterial communication system mediated by autoinducers, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. These autoinducers interact with receptor proteins, often transcriptional factors like LuxR, to regulate gene expression, including virulence factors and biofilm formation. mdpi.comnih.govwisc.edu. Targeting QS pathways with small molecules is being explored as a strategy to combat bacterial infections nih.gov.

Studies have investigated the ability of various compounds, including aniline (B41778) derivatives, to modulate LuxR-regulated QS. This compound (compound 14 in one study) has been examined for its activity on LuxR-regulated QS systems. While some aniline derivatives and acyl aniline compounds have shown significant antagonistic activity by fitting within the LuxR binding site mdpi.comresearchgate.net, this compound (compound 14) was reported as inactive in a Vibrio fischeri QS system using a recombinant Escherichia coli biosensor mdpi.com. This suggests that despite its structural similarity to some active compounds, this compound itself may not effectively antagonize LuxR-regulated QS under the tested conditions.

Histone Deacetylase (HDAC) Inhibition and Isoform Selectivity

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, influencing chromatin structure and gene expression unina.it. HDACs are classified into different classes, and their inhibitors are being investigated for various therapeutic applications, including cancer and non-oncological conditions unina.it. Achieving isoform selectivity among HDAC inhibitors is important for targeting specific pathways and minimizing off-target effects nih.gov.

Research into hydroxyl ketone-based HDAC inhibitors has explored their selectivity against different HDAC isoforms, including Class I (HDAC1, HDAC3, HDAC8) and Class II (HDAC4, HDAC6). nih.govacs.org. One study synthesized (R)-9-Hydroxy-8-oxo-N-phenyldecanamide (compound 11b) as an example of an HDAC inhibitor with a hydroxyl ketone zinc-binding group and an N-phenyl cap nih.govacs.org. This compound was tested on a panel of recombinant HDACs.

Data from these studies indicate that (R)-9-Hydroxy-8-oxo-N-phenyldecanamide (compound 11b) exhibited selective inhibition of Class I HDACs over Class IIb HDAC6 and Class IIa HDAC4. nih.govacs.org. Specifically, it showed inhibitory activity against Class I HDACs, with IC₅₀ values below 20 µM for certain compounds including 11b, while showing a lack of activity on HDAC4 and no effect on HDAC6 at concentrations up to 300 µM nih.govacs.org. This suggests that the structure, particularly the zinc-binding group and linker, contributes to this observed selectivity profile acs.org.

The following table summarizes the observed inhibitory activity of (R)-9-Hydroxy-8-oxo-N-phenyldecanamide (compound 11b) against certain HDAC isoforms:

| HDAC Isoform | Activity | IC₅₀ (µM) |

| Class I (HDAC1, HDAC3, HDAC8) | Inhibitory | < 20 (for compound 11b and others) nih.gov |

| Class IIa (HDAC4) | No activity | > 100 nih.gov |

| Class IIb (HDAC6) | No effect | > 300 acs.org |

Serotonin (B10506) 5-HT2A Receptor Agonism and Molecular Basis of Affinity

The serotonin 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and neurological processes, including cognition and inflammation wikipedia.orgplos.orgnih.gov. It is a primary target for many psychoactive drugs, including agonists and antagonists wikipedia.org. Agonism of the 5-HT₂A receptor is associated with effects ranging from hallucinogenic experiences to anti-inflammatory responses wikipedia.orgplos.org.

The molecular basis of ligand binding and affinity at the 5-HT₂A receptor involves interactions with specific amino acid residues within the receptor's binding site nih.gov. Studies examining superpotent N-benzyl phenethylamine (B48288) agonists have highlighted the importance of residues like Phe339 and Phe340 in ligand interactions and receptor activation nih.gov.

While this compound is not explicitly mentioned as a 5-HT₂A receptor agonist in the provided search results, the studies on 5-HT₂A receptor agonism and the molecular determinants of ligand affinity provide a framework for understanding potential interactions of compounds with this receptor. The structural features of this compound would need to be specifically evaluated for their ability to interact with key binding site residues of the 5-HT₂A receptor to determine any potential agonistic activity and the molecular basis of such interaction. The provided information focuses on other classes of compounds and the general mechanisms of 5-HT₂A receptor activation and ligand binding wikipedia.orgplos.orgnih.govnih.gov.

Adrenergic Receptor Interactions

Adrenergic receptors (ARs) are GPCRs that mediate the effects of catecholamines like epinephrine (B1671497) and norepinephrine, playing a vital role in the sympathetic nervous system plos.orguoanbar.edu.iqmdpi.com. They are divided into alpha (α) and beta (β) subtypes, with further subdivisions (α₁, α₂, β₁, β₂, β₃), each coupled to distinct intracellular signaling pathways uoanbar.edu.iqmdpi.com. ARs are targets for various therapeutic agents, including agonists and antagonists used for conditions affecting the cardiovascular and respiratory systems, among others uoanbar.edu.iqnih.gov.

Studies have investigated the molecular basis of ligand binding and dissociation in adrenergic receptors plos.org. These interactions involve specific residues within the binding site and can influence receptor activation and downstream signaling, often through G proteins and the modulation of intracellular cAMP levels mdpi.comnih.gov.

The provided search results describe the function and characteristics of adrenergic receptors and their interactions with known ligands plos.orguoanbar.edu.iqmdpi.comnih.govendocrine.org. However, there is no information within these results specifically linking this compound to interactions with adrenergic receptors. Experimental studies would be necessary to determine if this compound exhibits any affinity for adrenergic receptor subtypes and to characterize any resulting functional effects.

Cellular Response and Pathway Perturbations

The interaction of this compound with biological systems can lead to various cellular responses, including alterations in cell growth, survival, and the modulation of specific intracellular signaling cascades.

Impact on Cell Proliferation and Viability in In Vitro Systems

Studies utilizing in vitro systems, such as cell cultures, are commonly employed to assess the impact of compounds on cell proliferation and viability. Cell viability, defined as the proportion of living, healthy cells in a population, and proliferation, the measure of cell division, are crucial indicators of a compound's biological effect. bioradiations.commdpi.com Assays like the MTT assay are used to measure cell survival and can be correlated with effects on pathways like AKT inhibition, which is known to lead to cellular apoptosis. google.com The XTT assay is another colorimetric method used for assessing cell viability and proliferation by measuring the activity of mitochondrial dehydrogenases in metabolically active cells. sigmaaldrich.cnnih.gov An increase in the number of living cells results in increased mitochondrial dehydrogenase activity, leading to a proportional increase in the colored formazan (B1609692) product measured by absorbance. sigmaaldrich.cn

While specific data on this compound's direct impact on cell proliferation and viability across various cell lines is not extensively detailed in the provided search results, related N-phenylindazole based diarylureas have shown good potency with IC₅₀ values in the range of 0.4–50 μM in several cancer cell lines, including murine metastatic breast cancer 4T1, murine glioblastoma GL261, human triple negative breast cancer MDA-MB-231, human pancreatic cancer MIAPaCa-2, and human colorectal cancer cell line WiDr. nih.gov These studies highlight the relevance of N-phenyl derivatives in the context of cell viability in aggressive solid tumors. nih.gov

Effects on Specific Signaling Cascades (e.g., PtdIns 3-K/AKT Pathway)

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade involved in regulating fundamental cellular functions, including proliferation, growth, and survival. genome.jpnih.gov Activation of this pathway is triggered by various cellular stimuli and involves the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃) by PI3K at the cell membrane. genome.jpnih.gov PIP₃ serves as a second messenger, recruiting and docking AKT to the inner leaflet of the plasma membrane via its pleckstrin homology (PH) domain. google.comgenome.jppsu.edu AKT is subsequently activated through phosphorylation at specific residues by kinases like PDK1 and mTORC2. psu.edufrontiersin.org Once active, AKT can phosphorylate numerous downstream targets, influencing processes such as apoptosis, protein synthesis, metabolism, and the cell cycle. genome.jp

Inhibition of AKT phosphorylation can lead to cellular apoptosis. google.com While the provided information mentions this compound in the context of small molecule inhibitors of the pleckstrin homology domain and methods for using them, it primarily discusses the general mechanism of AKT inhibition and its correlation with induced cellular apoptosis, measured by techniques like Western blot analysis of phospho-Ser 473-AKT. google.com The specific effects of this compound on the PtdIns 3-K/AKT pathway are not explicitly detailed in the search results, although the compound is mentioned in a patent related to inhibitors of the PH domain, which is integral to AKT's membrane recruitment and activation. google.com

Influence on Bacterial Quorum Sensing Regulation

Quorum sensing (QS) is a cell-to-cell communication system utilized by bacteria to coordinate gene expression based on population density. nih.govlibretexts.orgnih.gov This process involves the production, detection, and response to extracellular signaling molecules called autoinducers (AIs). nih.gov When AI concentrations reach a threshold level, bacteria can sense a critical cell mass and collectively alter gene expression, regulating processes such as virulence factor production, biofilm formation, and antibiotic resistance. nih.govnih.govmdpi.com

This compound has been investigated in the context of LuxR-regulated QS modulation. mdpi.comresearchgate.net Studies have explored the ability of the 2-substituted aniline motif, which is structurally related to this compound, to act as a scaffold for designing QS modulators. mdpi.comresearchgate.net Docking experiments suggest that this motif can fit within the LuxR binding site, potentially interfering with the binding of natural autoinducers like acyl homoserine lactones (AHLs) in Gram-negative bacteria. libretexts.orgmdpi.comresearchgate.net Biological evaluations have revealed QS antagonistic activity for certain compounds with this scaffold, validating the hypothesis that such structures can influence QS. mdpi.comresearchgate.net Specifically, N-(2-nitrophenyl)butanamide and N-(2-nitrophenyl)hexanamide, related acyl aniline derivatives, displayed antagonist activity in bioluminescence assays using a V. fischeri QS system. mdpi.comresearchgate.net This indicates that this compound, as an N-phenyl amide, could potentially influence bacterial quorum sensing, although its specific activity as an agonist or antagonist requires direct investigation.

Enzymatic Modulation by this compound Analogues

The modulation of enzymatic activity is a key mechanism by which compounds can exert biological effects. While direct information on the enzymatic modulation specifically by this compound is limited in the provided search results, the broader context of N-phenyl derivatives and related compounds offers insights.

Research on N-phenylindazole based diarylureas, structurally related to this compound, has focused on their potential as anti-cancer agents, evaluated through in vitro cell viability studies. nih.gov These compounds showed potency in inhibiting cell viability in various cancer cell lines. nih.gov Although the specific enzymatic targets modulated by these diarylureas are not detailed, their impact on cell viability suggests interaction with enzymes critical for cell survival and proliferation pathways.

Furthermore, the discussion of the PI3K/AKT pathway highlights the enzymatic nature of key components like PI3K and AKT. genome.jpnih.gov Inhibition of these enzymes or interference with their activation through interactions with regulatory domains, such as the PH domain, can significantly impact downstream cellular processes. google.compsu.edu The mention of this compound in the context of PH domain inhibitors suggests a potential, albeit not explicitly detailed, link to modulating the activity of proteins that interact with phosphoinositide lipids. google.com

Studies on phenolic acid derivatives, another class of compounds with potential anticancer properties, have demonstrated that their cytotoxic activity can depend on factors like lipophilicity and antioxidant activity, which are influenced by structural features such as hydroxyl groups and the length of ester moieties. uc.pt This underscores how subtle structural variations in analogues can lead to marked changes in biological activity, potentially through differential interactions with enzymatic systems. uc.pt

Structure-Activity Relationship (SAR) Studies Related to Biological Function

Structure-Activity Relationship (SAR) studies aim to correlate the physicochemical properties or structural features of molecules with their biological activities. researchgate.netwikipedia.org This paradigm is fundamental in drug discovery and medicinal chemistry for guiding the design of new chemical entities with desired functional properties. researchgate.nettaylorfrancis.com By analyzing how modifications to a molecule's structure affect its biological activity, researchers can deduce the key features responsible for its function. researchgate.netwikipedia.org

In the context of this compound, SAR studies would involve synthesizing and testing a series of analogues with variations in the phenyl ring or the decanamide (B1670024) chain to understand how these changes influence its biological effects, such as those on cell viability, signaling pathways, or quorum sensing.

For instance, in the study on LuxR-regulated QS modulation by 2-substituted anilines, which include N-acylated derivatives structurally related to this compound, SAR was discussed regarding interactions with key residues in the LuxR binding site. mdpi.comresearchgate.net Variations in hydrogen bonding patterns due to structural differences were found to be significant. mdpi.comresearchgate.net The length and orientation of the alkyl chain in these N-acylated derivatives were also suggested to play a role in their antagonistic activity. mdpi.comresearchgate.net This exemplifies how SAR studies can provide insights into the molecular basis of a compound's interaction with its biological target.

Another example of SAR in related compounds is seen in phenolic acid derivatives, where the number of phenolic substituents and the length of the alkyl side chain in esters were found to significantly impact growth inhibition activity in cancer cell lines. uc.pt This highlights the importance of both the aromatic and aliphatic portions of a molecule in determining its biological potency. uc.pt

Mechanistic Studies on N Phenyldecanamide Reactions and Interactions

Elucidation of Reaction Mechanisms in N-Phenyldecanamide Synthesis

The synthesis of this compound typically involves the formation of an amide bond between decanoic acid (a carboxylic acid) and aniline (B41778) (an amine). Amide bond formation is a fundamental reaction in organic chemistry, often requiring activation of the carboxylic acid or the use of coupling agents.

One general procedure for the synthesis of N-phenyl amides, which would include this compound, involves the reaction of aniline with the corresponding acyl chloride (decanoyl chloride in this case) in the presence of a base like triethylamine (B128534). The acyl chloride can be prepared from the carboxylic acid using reagents such as oxalyl chloride. This method is a common technique for amide formation. mdpi.com The reaction between an amine and an acyl chloride proceeds via an addition-elimination mechanism. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the amide.

Another approach to amide coupling, particularly for α-hydroxy-acids with weakly nucleophilic amines, involves using thionyl chloride as an activator of the amino group. This method generates an N-sulfinyl amine intermediate which then reacts with the hydroxyl group to form a cyclic intermediate, ultimately leading to the amide bond with the release of SO₂. acs.org While this specific mechanism was described for α-hydroxy-acids, it illustrates alternative strategies for amide synthesis that could potentially be explored or adapted for this compound synthesis depending on the specific decanoic acid derivative used.

Research has also explored the synthesis of substituted this compound derivatives, such as (R)-9-Hydroxy-8-oxo-N-phenyldecanamide. acs.orgnih.gov The synthesis of this specific derivative involved a sequence of reactions, including a step utilizing phosphonic acid/Et₃N and AIBN, followed by purification. acs.orgnih.gov Detailed studies of side products formed during such reactions can provide initial insights into the underlying reaction mechanisms. acs.org

Kinetic and Thermodynamic Characterization of Reaction Pathways

Understanding the kinetics and thermodynamics of chemical reactions provides crucial information about reaction rates, equilibrium positions, and the energy profiles of reaction pathways. Chemical kinetics studies the speed at which chemical species transform, while thermodynamics determines the feasibility and direction of a reaction. ansys.com

For a hypothetical chemical reaction aA + bB ⇌ cC + dD, the equilibrium constant (K) is defined based on the concentrations or partial pressures of reactants and products at equilibrium. libretexts.org The Gibbs free energy change (ΔGº) is fundamentally related to the equilibrium constant and provides insight into the thermodynamic favorability of a reaction (ΔGº = -RT ln K). libretexts.org A negative ΔGº indicates a thermodynamically favorable, often spontaneous, reaction. libretexts.org

Reaction rates are influenced by factors such as reactant concentration, temperature, and the presence of catalysts. libretexts.org The relationship between reaction rate and reactant concentrations is described by rate equations, which include a rate constant (k) that reflects the unique characteristics of a specific reaction. libretexts.org

While specific kinetic and thermodynamic data for the synthesis of this compound were not extensively detailed in the search results, the general principles of chemical kinetics and thermodynamics are applicable to its formation. For instance, the synthesis reaction will have a specific rate constant influenced by the reaction conditions (temperature, solvent, catalyst). The equilibrium constant will determine the maximum possible yield of this compound under given thermodynamic conditions.

Computational methods are increasingly used to predict reaction paths and analyze reaction networks, which can provide insights into the kinetics and thermodynamics of complex chemical processes. rsc.org These methods aim to identify favorable reaction pathways and determine kinetically most favorable routes. rsc.org

Molecular Basis of Ligand-Receptor Binding and Allosteric Modulation

This compound and its derivatives have been explored in the context of biological interactions, particularly concerning ligand-receptor binding and allosteric modulation. Ligands are molecules that bind to receptors, which are macromolecules involved in chemical signaling within and between cells. msdmanuals.com This binding can activate or inactivate a receptor, thereby influencing cellular functions. msdmanuals.com The binding of a ligand to a receptor is influenced by the molecular complementarity between the ligand and the receptor's binding site, involving various chemical bonds such as Van der Waals forces, hydrophobic attraction, hydrogen bonding, and electrostatic interactions. derangedphysiology.com

This compound has been mentioned in the context of modulating LuxR-regulated quorum sensing. mdpi.comresearchgate.net Docking experiments suggested that acyl anilines, including this compound, can potentially interact with the binding site of LuxR, a receptor involved in bacterial quorum sensing. mdpi.comresearchgate.net Specifically, docking studies indicated that the scaffold of these compounds might replace the lactone moiety of AHL (acyl-homoserine lactone), a natural ligand for LuxR, within the binding site. mdpi.com The phenyl group and the alkyl chain of these compounds were proposed to fit within the LuxR binding site. mdpi.com

Allosteric modulation is a mechanism where a molecule binds to a site on a receptor distinct from the primary orthosteric binding site, influencing the receptor's activity. rsc.orgnumberanalytics.commdpi.com This modulation occurs through conformational changes in the receptor structure induced by the binding of the allosteric modulator. numberanalytics.com Allosteric modulators can affect the binding affinity, potency, and efficacy of orthosteric ligands. mdpi.com

While the search results specifically mention this compound in the context of LuxR modulation, the detailed molecular basis of its interaction with this or other potential receptors would involve characterizing the specific binding site, the types of interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the receptor amino acid residues, and the conformational changes induced in the receptor upon binding. Techniques like docking studies and potentially experimental methods such as site-directed mutagenesis and structural biology (e.g., X-ray crystallography or cryo-EM) are employed to elucidate these molecular details. elifesciences.org

Role of Solvent Effects in this compound Chemical Processes

The solvent plays a significant role in chemical reactions and processes involving this compound, influencing its solubility, stability, and reaction rates. wikipedia.org Solvent effects arise from the interactions between the solute (this compound) and the solvent molecules. ucsb.edu

This compound is described as a solid that exhibits distinct solubility characteristics. solubilityofthings.com Due to its nonpolar hydrocarbon chain, it demonstrates solubility in organic solvents. solubilityofthings.com Conversely, it is generally insoluble in water due to its hydrophobic nature. solubilityofthings.com The principle of "like dissolves like" applies, suggesting this compound is best dissolved in nonpolar or slightly polar solvents. solubilityofthings.com Temperature can also influence solubility, with increased temperature potentially leading to greater solubility in organic mixtures. solubilityofthings.com

Solvent effects can impact reaction rates by differentially stabilizing reactants, transition states, or products. wikipedia.org For instance, an increase in solvent polarity can accelerate reactions where a charge develops in the transition state. wikipedia.org Conversely, if there is less charge in the transition state compared to the reactants, increased solvent polarity can decrease reaction rates. wikipedia.org Solvents can also affect the equilibrium constant of a reaction by preferentially stabilizing either the reactants or products through non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and Van der Waals forces. wikipedia.org

In the context of this compound synthesis or reactions, the choice of solvent would be crucial for achieving optimal reaction rates and yields. For example, if the transition state of a reaction involved significant charge separation, a more polar solvent might be favored to stabilize this transition state and lower the activation energy. Conversely, if the reactants or products were significantly more stable in a particular solvent due to favorable interactions, this would influence the reaction equilibrium.

Computational modeling is a valuable tool for predicting and understanding solvent effects on molecular properties and reactions. nih.govrsc.org These methods aim to account for the complex interactions between solute and solvent molecules, which can range from simple continuum models to explicit solvation models that consider individual solvent molecules. nih.govfrontiersin.org

Future Research Directions and Academic Implications

Exploration of Novel Synthetic Pathways for N-Phenyldecanamide and its Complex Analogues

Current synthetic approaches to this compound typically involve the reaction of aniline (B41778) with decanoyl chloride or decanoic acid mdpi.comrsc.org. For instance, one general procedure describes the reaction of aniline with acyl chloride (including decanoyl chloride) in anhydrous dichloromethane (B109758) with triethylamine (B128534) at 0°C, followed by warming to room temperature mdpi.com. Another method involves the reaction of phenyl decanoate (B1226879) with aniline in the presence of a palladium catalyst rsc.org. Continuous-flow procedures utilizing the thermolysis of alkoxyalkynes trapped with amines have also been explored for amide synthesis, including this compound researchgate.netrsc.orgresearchgate.net.

Future research can focus on developing more efficient, sustainable, and scalable synthetic routes. This includes exploring catalytic methods that utilize milder conditions, reduce waste, and improve yields. The development of novel synthetic pathways is crucial for the potential large-scale production of this compound and its analogues for various applications. Furthermore, the exploration of synthetic routes to complex analogues, involving modifications to the phenyl ring or the decyl chain, could lead to compounds with tailored properties and enhanced biological activities. Research into stereoselective synthesis of chiral analogues, if applicable, could also be a significant direction acs.org.

Advanced Computational Approaches for Predictive Biological Activity Modeling

Computational modeling plays a vital role in modern chemical and biological research, offering predictive insights into molecular properties and interactions mdpi.comnih.govfrontiersin.orgmghpcc.orgresearchgate.net. For this compound, advanced computational approaches can be employed to predict its potential biological activities, understand its interactions with biological targets, and guide the design of novel analogues with desired properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its analogues with their biological activities mdpi.com. These models can help identify key molecular descriptors that influence activity and predict the activity of un बारे compounds. Molecular docking simulations can provide insights into the potential binding modes and affinities of this compound with putative biological targets, such as proteins or enzymes mdpi.comfrontiersin.org. Molecular dynamics simulations can further explore the dynamic interactions and conformational changes upon binding frontiersin.orgmghpcc.org.

Predictive modeling, utilizing machine learning and artificial intelligence techniques, can analyze large datasets of amide compounds and their known biological activities to predict novel activities for this compound researchgate.netirjmets.comcarijournals.orgnih.govchikd.org. This can accelerate the identification of potential therapeutic or biological applications.

Identification of Undiscovered Biological Targets and Mechanisms for this compound

While some amides have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, the specific biological targets and mechanisms of action for this compound are not extensively characterized ontosight.ai. Identifying these targets is a critical area for future research.

Experimental techniques such as activity-based protein profiling (ABPP) can be used to identify proteins that interact covalently or non-covalently with this compound mdpi.comfrontiersin.org. Thermal proteome profiling (TPP) can assess changes in protein thermal stability upon binding of the compound, indicating direct interaction promega.com.au. High-throughput screening assays against libraries of biological targets, including receptors, enzymes, and ion channels, can help uncover potential interactions.

Understanding the mechanism of action involves investigating the downstream effects of this compound binding to its targets. This can involve cellular assays to study changes in signaling pathways, gene expression, and cellular processes. For example, if a protein target is identified, researchers can investigate how this compound modulates its activity and the subsequent cellular responses. Research has shown that some compounds can interact with specific protein domains like Pleckstrin Homology (PH) domains, which are involved in signal transduction pathways critical for cell growth and survival google.com. This suggests potential avenues for investigating similar interactions with this compound.

Development of this compound as a Chemical Probe for Biological Research

Chemical probes are small molecules used to perturb biological systems and study protein function in complex cellular environments mdpi.comfrontiersin.orgpromega.com.auuwo.ca. Given its potential biological activity, this compound or its modified analogues could be developed into valuable chemical probes.

Developing this compound as a chemical probe would involve demonstrating its selectivity and potency towards a specific biological target promega.com.au. This requires rigorous validation through a combination of biochemical and cellular assays. Modifications to the this compound structure might be necessary to improve its target specificity or to incorporate tags for visualization or pull-down experiments mdpi.comfrontiersin.org. For instance, incorporating a bioorthogonal handle like an alkyne or azide (B81097) would allow for subsequent conjugation to fluorescent reporters or affinity tags mdpi.com.

Such a chemical probe would be an invaluable tool for researchers studying the function of its target protein in various biological processes, including cell signaling, metabolism, or disease progression. It could help elucidate the role of the target in complex pathways and validate it as a potential therapeutic target promega.com.au.

Integration of Multi-Omics Data in this compound Biological Studies

The integration of multi-omics data provides a comprehensive view of biological systems by combining information from genomics, transcriptomics, proteomics, and metabolomics frontiersin.orgmdpi.commetabolon.com. Applying multi-omics approaches to study the biological effects of this compound can offer deeper insights into its mechanisms of action and identify potential biomarkers of its activity.